molecular formula C19H22N2O B12761714 Cinchotoxine CAS No. 69-24-9

Cinchotoxine

Cat. No.: B12761714
CAS No.: 69-24-9
M. Wt: 294.4 g/mol
InChI Key: PIIQLZXRLGJEKE-LSDHHAIUSA-N
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Description

    (chemical formula:

    Cinchotoxine: C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}C19​H22​N2​O

    ) is a natural alkaloid found in the bark of Cinchona trees.
  • These trees are native to South America and have been historically used for their medicinal properties, particularly in treating malaria.
  • This compound is structurally related to other well-known Cinchona alkaloids such as quinine and quinidine.
  • Preparation Methods

      Synthetic Routes: Cinchotoxine can be synthesized through various methods, including cyclization reactions from simpler precursors.

      Industrial Production: While not commonly produced industrially, it can be isolated from natural sources (such as Cinchona bark) or synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: Cinchotoxine undergoes typical alkaloid reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:
        Oxidizing agents like potassium permanganate (

        Oxidation: KMnO4\text{KMnO}_4KMnO4​

        ) can convert this compound to its corresponding quinone derivative. Reduction with hydrogen gas (

        Reduction: H2\text{H}_2H2​

        ) and a catalyst can yield reduced forms of this compound.

        Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

      Major Products: The specific products depend on reaction conditions, but derivatives with modified functional groups are common.

  • Scientific Research Applications

      Medicine: Historically, Cinchotoxine was used as an antimalarial agent due to its structural similarity to quinine.

      Chemistry: It serves as a valuable intermediate in the synthesis of other alkaloids.

      Biology: Research on its biological activity and potential therapeutic applications continues.

  • Mechanism of Action

      Molecular Targets: Cinchotoxine likely interacts with proteins involved in parasite metabolism, similar to quinine.

      Pathways: It interferes with the parasite’s ability to detoxify heme, leading to its accumulation and toxicity.

  • Comparison with Similar Compounds

      Similar Compounds: Quinine, quinidine, cinchonidine, and cinchonine are closely related Cinchona alkaloids.

      Uniqueness: Cinchotoxine’s unique features lie in its specific substitution pattern and reactivity.

    Properties

    CAS No.

    69-24-9

    Molecular Formula

    C19H22N2O

    Molecular Weight

    294.4 g/mol

    IUPAC Name

    3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-quinolin-4-ylpropan-1-one

    InChI

    InChI=1S/C19H22N2O/c1-2-14-13-20-11-9-15(14)7-8-19(22)17-10-12-21-18-6-4-3-5-16(17)18/h2-6,10,12,14-15,20H,1,7-9,11,13H2/t14-,15+/m0/s1

    InChI Key

    PIIQLZXRLGJEKE-LSDHHAIUSA-N

    Isomeric SMILES

    C=C[C@H]1CNCC[C@H]1CCC(=O)C2=CC=NC3=CC=CC=C23

    Canonical SMILES

    C=CC1CNCCC1CCC(=O)C2=CC=NC3=CC=CC=C23

    Origin of Product

    United States

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